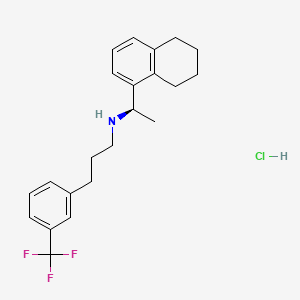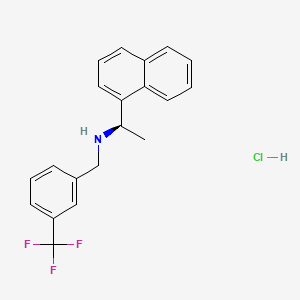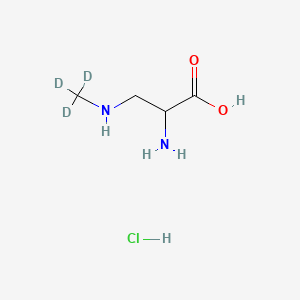![molecular formula C86H127N25O25S3 B588316 (1S,4S,13S,16S,19S,22S,25S,28R,31S,37S,40S,41S,44R,47S,50S,53S,56R,65S,70S)-44-amino-4,22-dibenzyl-47-(3-carbamimidamidopropyl)-31-[(R)-carboxy(hydroxy)methyl]-2,5,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-heptadecahydroxy-37-(2-hydroxy-2-iminoethyl)-50-(3-hydroxy-3-iminopropyl)-41,70-dimethyl-16-(2-methylpropyl)-8-oxo-25-propan-2-yl-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09,13]triheptaconta-2,5,14,17,20,23,26,29,32,35,38,45,48,51,54,57,66-heptadecaene-65-carboxylic acid CAS No. 132246-31-2](/img/structure/B588316.png)
(1S,4S,13S,16S,19S,22S,25S,28R,31S,37S,40S,41S,44R,47S,50S,53S,56R,65S,70S)-44-amino-4,22-dibenzyl-47-(3-carbamimidamidopropyl)-31-[(R)-carboxy(hydroxy)methyl]-2,5,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-heptadecahydroxy-37-(2-hydroxy-2-iminoethyl)-50-(3-hydroxy-3-iminopropyl)-41,70-dimethyl-16-(2-methylpropyl)-8-oxo-25-propan-2-yl-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09,13]triheptaconta-2,5,14,17,20,23,26,29,32,35,38,45,48,51,54,57,66-heptadecaene-65-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,4S,13S,16S,19S,22S,25S,28R,31S,37S,40S,41S,44R,47S,50S,53S,56R,65S,70S)-44-amino-4,22-dibenzyl-47-(3-carbamimidamidopropyl)-31-[(R)-carboxy(hydroxy)methyl]-2,5,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-heptadecahydroxy-37-(2-hydroxy-2-iminoethyl)-50-(3-hydroxy-3-iminopropyl)-41,70-dimethyl-16-(2-methylpropyl)-8-oxo-25-propan-2-yl-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09,13]triheptaconta-2,5,14,17,20,23,26,29,32,35,38,45,48,51,54,57,66-heptadecaene-65-carboxylic acid is a lantibiotic, a type of peptide antibiotic that contains lanthionine. It is produced by certain strains of bacteria, such as Streptomyces and Streptoverticillium. Lantibiotics, including duramycin B, are known for their ability to inhibit the growth of other bacteria by targeting specific components of the bacterial cell membrane .
Preparation Methods
Synthetic Routes and Reaction Conditions
(1S,4S,13S,16S,19S,22S,25S,28R,31S,37S,40S,41S,44R,47S,50S,53S,56R,65S,70S)-44-amino-4,22-dibenzyl-47-(3-carbamimidamidopropyl)-31-[(R)-carboxy(hydroxy)methyl]-2,5,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-heptadecahydroxy-37-(2-hydroxy-2-iminoethyl)-50-(3-hydroxy-3-iminopropyl)-41,70-dimethyl-16-(2-methylpropyl)-8-oxo-25-propan-2-yl-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09,13]triheptaconta-2,5,14,17,20,23,26,29,32,35,38,45,48,51,54,57,66-heptadecaene-65-carboxylic acid is synthesized through ribosomal synthesis followed by extensive post-translational modifications. The process involves the dehydration of serine and threonine residues, followed by the formation of thioether bridges with cysteine residues. These modifications result in the formation of lanthionine and methyllanthionine, which are characteristic of lantibiotics .
Industrial Production Methods
Industrial production of duramycin B typically involves the fermentation of bacterial strains that naturally produce the compound. The fermentation process is optimized to maximize yield, and the compound is subsequently purified using techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
(1S,4S,13S,16S,19S,22S,25S,28R,31S,37S,40S,41S,44R,47S,50S,53S,56R,65S,70S)-44-amino-4,22-dibenzyl-47-(3-carbamimidamidopropyl)-31-[(R)-carboxy(hydroxy)methyl]-2,5,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-heptadecahydroxy-37-(2-hydroxy-2-iminoethyl)-50-(3-hydroxy-3-iminopropyl)-41,70-dimethyl-16-(2-methylpropyl)-8-oxo-25-propan-2-yl-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09,13]triheptaconta-2,5,14,17,20,23,26,29,32,35,38,45,48,51,54,57,66-heptadecaene-65-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under certain conditions, leading to the formation of disulfide bonds.
Reduction: Reduction reactions can break these disulfide bonds, reverting the compound to its reduced form.
Substitution: This compound can participate in substitution reactions, particularly involving its amino acid residues.
Common Reagents and Conditions
Common reagents used in the reactions involving duramycin B include oxidizing agents like hydrogen peroxide and reducing agents such as dithiothreitol. The reactions typically occur under mild conditions to preserve the integrity of the peptide .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of duramycin B, as well as substituted derivatives depending on the specific reagents used .
Scientific Research Applications
(1S,4S,13S,16S,19S,22S,25S,28R,31S,37S,40S,41S,44R,47S,50S,53S,56R,65S,70S)-44-amino-4,22-dibenzyl-47-(3-carbamimidamidopropyl)-31-[(R)-carboxy(hydroxy)methyl]-2,5,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-heptadecahydroxy-37-(2-hydroxy-2-iminoethyl)-50-(3-hydroxy-3-iminopropyl)-41,70-dimethyl-16-(2-methylpropyl)-8-oxo-25-propan-2-yl-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09,13]triheptaconta-2,5,14,17,20,23,26,29,32,35,38,45,48,51,54,57,66-heptadecaene-65-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
(1S,4S,13S,16S,19S,22S,25S,28R,31S,37S,40S,41S,44R,47S,50S,53S,56R,65S,70S)-44-amino-4,22-dibenzyl-47-(3-carbamimidamidopropyl)-31-[(R)-carboxy(hydroxy)methyl]-2,5,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-heptadecahydroxy-37-(2-hydroxy-2-iminoethyl)-50-(3-hydroxy-3-iminopropyl)-41,70-dimethyl-16-(2-methylpropyl)-8-oxo-25-propan-2-yl-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09,13]triheptaconta-2,5,14,17,20,23,26,29,32,35,38,45,48,51,54,57,66-heptadecaene-65-carboxylic acid exerts its effects by binding to the phospholipid phosphatidylethanolamine in the cell membranes of target bacteria. This binding disrupts the membrane structure, leading to changes in intracellular calcium levels and the activation of calcium-dependent chloride channels. These disruptions ultimately result in cell death .
Comparison with Similar Compounds
(1S,4S,13S,16S,19S,22S,25S,28R,31S,37S,40S,41S,44R,47S,50S,53S,56R,65S,70S)-44-amino-4,22-dibenzyl-47-(3-carbamimidamidopropyl)-31-[(R)-carboxy(hydroxy)methyl]-2,5,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-heptadecahydroxy-37-(2-hydroxy-2-iminoethyl)-50-(3-hydroxy-3-iminopropyl)-41,70-dimethyl-16-(2-methylpropyl)-8-oxo-25-propan-2-yl-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09,13]triheptaconta-2,5,14,17,20,23,26,29,32,35,38,45,48,51,54,57,66-heptadecaene-65-carboxylic acid is similar to other lantibiotics such as duramycin, cinnamycin, and mersacidin. it is unique in its specific binding affinity for phosphatidylethanolamine and its ability to induce changes in intracellular calcium levels. This specificity makes duramycin B particularly effective against certain bacterial strains that contain high levels of phosphatidylethanolamine in their membranes .
List of Similar Compounds
Duramycin: Another lantibiotic with similar structure and function.
Cinnamycin: A lantibiotic that also targets phosphatidylethanolamine but has different amino acid residues.
Mersacidin: A lantibiotic with a different target and mechanism of action.
Properties
CAS No. |
132246-31-2 |
|---|---|
Molecular Formula |
C86H127N25O25S3 |
Molecular Weight |
2007.292 |
InChI |
InChI=1S/C86H127N25O25S3/c1-40(2)29-50-72(121)108-65-43(6)139-39-57-77(126)103-54(75(124)100-51(30-44-17-9-7-10-18-44)69(118)95-35-62(115)111-28-16-23-58(111)79(128)101-50)33-92-26-14-13-21-49(84(133)134)99-82(131)64-42(5)138-36-46(87)68(117)97-47(22-15-27-93-86(90)91)70(119)98-48(24-25-59(88)112)71(120)104-55(76(125)105-57)37-137-38-56(106-81(130)63(41(3)4)107-73(122)52(102-83(65)132)31-45-19-11-8-12-20-45)78(127)110-66(67(116)85(135)136)80(129)94-34-61(114)96-53(32-60(89)113)74(123)109-64/h7-12,17-20,40-43,46-58,63-67,92,116H,13-16,21-39,87H2,1-6H3,(H2,88,112)(H2,89,113)(H,94,129)(H,95,118)(H,96,114)(H,97,117)(H,98,119)(H,99,131)(H,100,124)(H,101,128)(H,102,132)(H,103,126)(H,104,120)(H,105,125)(H,106,130)(H,107,122)(H,108,121)(H,109,123)(H,110,127)(H,133,134)(H,135,136)(H4,90,91,93)/t42-,43-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55+,56-,57-,58-,63-,64+,65+,66-,67+/m0/s1 |
InChI Key |
ZHLSUKYWIDCDAA-JCDXYFDJSA-N |
SMILES |
CC1C2C(=NC(C(=NC(C(=NC3CSCC4C(=NC(CS1)C(=NC(CNCCCCC(N=C(C(C(SCC(C(=NC(C(=NC(C(=N4)O)CCC(=N)O)O)CCCNC(=N)N)O)N)C)N=C(C(N=C(CN=C(C(N=C3O)C(C(=O)O)O)O)O)CC(=N)O)O)O)C(=O)O)C(=NC(C(=NCC(=O)N5CCCC5C(=NC(C(=N2)O)CC(C)C)O)O)CC6=CC=CC=C6)O)O)O)O)C(C)C)O)CC7=CC=CC=C7)O |
Synonyms |
duramycin B |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


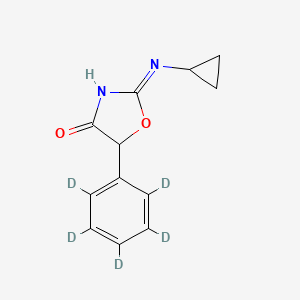

![(1R,2R)-2-[(Diphenylmethylene)amino]-cyclopentanol](/img/structure/B588239.png)
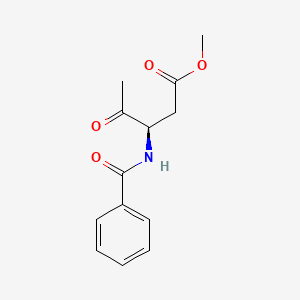
![3-{BICYCLO[1.1.1]PENTAN-1-YL}BUTAN-2-ONE](/img/structure/B588242.png)
